N-(4-phenylbutan-2-yl)cyclohexanecarboxamide
Description
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Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C17H25NO/c1-14(12-13-15-8-4-2-5-9-15)18-17(19)16-10-6-3-7-11-16/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,18,19) |
InChI Key |
OCVIZZBSKQAFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of CAS 545360-34-7: A Search for Scientific Data
Despite a comprehensive search of scientific databases and chemical registries, the compound designated by CAS Registry Number 545360-34-7 remains elusive. No publicly available data regarding its chemical properties, synthesis, mechanism of action, or applications in research and drug development could be identified.
Our inquiry into the scientific literature and chemical supplier databases yielded no specific information for this particular identifier. Standard search protocols across multiple platforms failed to retrieve any relevant documentation, including safety data sheets (SDS), experimental protocols, or scholarly articles detailing its synthesis or biological activity.
This absence of information prevents the creation of the requested in-depth technical guide. The core requirements of detailing the compound's properties, providing experimental workflows, and visualizing its signaling pathways cannot be fulfilled without foundational data.
It is possible that CAS 545360-34-7 represents a proprietary compound not yet disclosed in the public domain, a substance that has been discontinued, or an error in the provided CAS number. Researchers and drug development professionals seeking information on a specific chemical entity are encouraged to verify the CAS number and explore internal or proprietary databases that may contain information on non-public compounds.
Without verifiable data, any attempt to construct a technical guide would be speculative and lack the scientific integrity required for a document intended for a scientific audience. We are therefore unable to provide the requested whitepaper, including data tables, experimental protocols, and pathway diagrams. Should further identifying information or a corrected CAS number become available, a renewed search and subsequent analysis can be undertaken.
Lipophilic Cyclohexanecarboxamide Building Blocks: A Technical Guide for Drug Discovery Professionals
Foreword: Embracing Lipophilicity in Modern Drug Design
In the intricate landscape of drug discovery, the judicious modulation of physicochemical properties is paramount to translating a potent molecular entity into a successful therapeutic agent. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[1][2][3][4] The ability of a drug to effectively traverse cellular membranes and reach its target is intrinsically linked to its lipophilic character.[5] This guide provides an in-depth exploration of lipophilic cyclohexanecarboxamide building blocks, a versatile and increasingly utilized scaffold in medicinal chemistry. We will delve into their synthesis, characterization, and strategic application in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic properties.
The Cyclohexanecarboxamide Scaffold: A Privileged Structure for Lipophilicity Modulation
The cyclohexanecarboxamide core, with its three-dimensional, non-planar cyclohexane ring, offers a robust and tunable platform for introducing lipophilicity into a molecule.[6][7] Unlike flat aromatic rings, the puckered chair conformation of the cyclohexane moiety provides distinct spatial vectors for substituent placement, allowing for fine-tuning of molecular shape and lipophilicity.[8] The amide linkage, a common feature in many successful drugs, provides a key point for hydrogen bonding interactions and further derivatization.
The strategic incorporation of lipophilic cyclohexanecarboxamide building blocks can significantly impact a drug candidate's properties by:
-
Enhancing Membrane Permeability: Increased lipophilicity can facilitate passive diffusion across biological membranes, improving oral bioavailability.[5][9]
-
Modulating Protein Binding: Lipophilic interactions often play a crucial role in the binding of a drug to its target protein and can also influence plasma protein binding, affecting the free drug concentration.[10]
-
Improving Metabolic Stability: The cyclohexane ring is generally more resistant to metabolic degradation compared to more labile functionalities, potentially leading to a longer half-life.
-
Exploring Chemical Space: The commercial availability of a wide range of substituted cyclohexanecarboxylic acids and cyclohexylamines provides a rich toolkit for medicinal chemists to explore diverse chemical space.
Synthetic Strategies for Lipophilic Cyclohexanecarboxamide Building Blocks
The synthesis of lipophilic cyclohexanecarboxamide derivatives is typically achieved through the formation of an amide bond between a cyclohexanecarboxylic acid and an amine, or a cyclohexylamine and a carboxylic acid. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
General Amide Bond Formation
A common and versatile method for synthesizing cyclohexanecarboxamides involves the coupling of a cyclohexanecarboxylic acid with an appropriate amine using standard peptide coupling reagents.
Experimental Protocol: Synthesis of N-Benzylcyclohexanecarboxamide
-
Activation of the Carboxylic Acid: To a solution of cyclohexanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) or hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to form the active ester.
-
Amine Addition: To the activated carboxylic acid solution, add benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzylcyclohexanecarboxamide.
Diagram: General Synthetic Workflow for Amide Coupling
Caption: Workflow for the synthesis of N-substituted cyclohexanecarboxamides.
Synthesis of N-Aryl Cyclohexanecarboxamides
N-aryl cyclohexanecarboxamides are a particularly important class of building blocks, as the aryl moiety can be further functionalized to modulate electronic properties and engage in specific interactions with biological targets. A common route involves the reaction of cyclohexanecarbonyl chloride with an aniline derivative.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide
-
Preparation of Cyclohexanecarbonyl Chloride: To a stirred solution of cyclohexanecarboxylic acid (1.0 eq) in an inert solvent like DCM, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude cyclohexanecarbonyl chloride, which can be used in the next step without further purification.
-
Amidation: Dissolve 4-chloroaniline (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C and add the crude cyclohexanecarbonyl chloride (1.0 eq) dropwise.
-
Reaction and Purification: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, follow a similar work-up and purification procedure as described in section 2.1.
Synthesis of cis- and trans-4-Substituted Cyclohexanecarboxamides
The stereochemistry of substituents on the cyclohexane ring can have a profound impact on biological activity. The synthesis of stereochemically defined cis- and trans-4-substituted cyclohexanecarboxamides often starts from the corresponding substituted cyclohexanones or cyclohexylamines. Biocatalytic methods using transaminases are emerging as powerful tools for the stereoselective synthesis of these building blocks.[4][10][11]
Characterization of Lipophilic Cyclohexanecarboxamide Building Blocks
The unambiguous characterization of synthesized cyclohexanecarboxamide building blocks is crucial to ensure their identity, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is employed.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the cyclohexane ring protons can provide valuable information about the conformation (chair, boat) and the axial/equatorial orientation of substituents.[8]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the amide functional group (C=O stretch and N-H stretch).
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which helps to confirm the empirical formula of the compound.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the solid-state conformation and stereochemistry.[1]
Case Studies: Application in Drug Discovery
The versatility of lipophilic cyclohexanecarboxamide building blocks is best illustrated through their successful application in various drug discovery programs.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[12][13] Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders.[13] Several potent and selective FAAH inhibitors feature a lipophilic cyclohexanecarboxamide moiety.
The cyclohexyl group in these inhibitors often occupies a hydrophobic pocket in the FAAH active site, contributing significantly to binding affinity. Structure-activity relationship (SAR) studies have shown that modifications to the cyclohexyl ring and the amide portion can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[9] For example, the introduction of substituents on the cyclohexane ring can modulate lipophilicity and metabolic stability.
Diagram: Role of Cyclohexanecarboxamide in FAAH Inhibition
Caption: Cyclohexanecarboxamide-based inhibitors block FAAH activity.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists
The transient receptor potential vanilloid 1 (TRPV1) ion channel is a key player in pain and inflammation pathways.[14] Antagonists of TRPV1 are being actively pursued as novel analgesics.[14][15] The cyclohexanecarboxamide scaffold has been incorporated into several series of potent TRPV1 antagonists.
In this context, the lipophilic cyclohexane ring often interacts with a hydrophobic region of the TRPV1 receptor. SAR studies have demonstrated that the nature and substitution pattern of the cyclohexyl group, as well as the electronics of the aromatic ring attached to the amide nitrogen, are critical for potent antagonism.[6][16]
Physicochemical Properties and Lipophilicity Data
The ability to predict and measure the lipophilicity of cyclohexanecarboxamide building blocks is essential for rational drug design. The octanol-water partition coefficient (logP) or the distribution coefficient at physiological pH (logD) are the most common measures of lipophilicity.[17][18][19]
Table 1: Calculated LogP and Physicochemical Properties of Selected Cyclohexanecarboxamide Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3[20] |
| Cyclohexanecarboxamide | C1CCC(CC1)C(=O)N | C₇H₁₃NO | 127.18 | 1.2 |
| N-Phenylcyclohexanecarboxamide | C1CCC(CC1)C(=O)NC2=CC=CC=C2 | C₁₃H₁₇NO | 203.28 | 3.0 |
| N-(4-Chlorophenyl)cyclohexanecarboxamide | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | C₁₃H₁₆ClNO | 237.72 | 3.8 |
| N-(4-Methoxyphenyl)cyclohexanecarboxamide | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC | C₁₄H₁₉NO₂ | 233.31 | 2.9 |
Note: XLogP3 values are computationally predicted and serve as an estimate of lipophilicity.
Conclusion and Future Perspectives
Lipophilic cyclohexanecarboxamide building blocks represent a valuable and versatile tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, tunable lipophilicity, and synthetic accessibility make them attractive scaffolds for the design of novel drug candidates with improved ADME properties. As our understanding of the intricate interplay between physicochemical properties and biological activity continues to grow, we can expect to see the continued and expanded application of these building blocks in the development of the next generation of therapeutics. The ongoing development of novel synthetic methodologies, including biocatalysis, will further broaden the accessible chemical space of substituted cyclohexanecarboxamides, enabling the exploration of even more sophisticated molecular designs.
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Methodological & Application
Application Note: Optimized Amide Coupling Protocols for Cyclohexanecarboxylic Acid
Abstract & Introduction
Cyclohexanecarboxylic acid (CHCA) represents a distinct class of "moderately hindered" aliphatic acids. Unlike benzoic acids, which benefit from conjugation, or primary acetic acids, which are sterically unencumbered, CHCA possesses a secondary
This guide details three distinct protocols tailored to specific development phases:
-
HATU: For high-throughput discovery (small scale, high reliability).
-
T3P (Propylphosphonic Anhydride): For process scalability and green chemistry (easy workup).
-
Acid Chloride Activation: For coupling with non-nucleophilic amines (e.g., electron-deficient anilines).
Strategic Decision Matrix
Before selecting a protocol, evaluate your specific constraints using the decision tree below.
Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate properties.
Protocol A: High-Throughput Discovery (HATU)
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for discovery chemistry. It generates a highly reactive OAt-active ester that reacts rapidly, even with the steric bulk of the cyclohexyl ring.
-
Pros: Highest conversion rates; works with secondary amines.
-
Cons: Atom uneconomical; difficult to remove byproducts without chromatography; expensive.
Materials
-
Cyclohexanecarboxylic acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)
Step-by-Step Procedure
-
Preparation: In a dry vial equipped with a stir bar, dissolve CHCA (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv). Note: Ensure the solution is basic (pH > 8 on wet litmus) to deprotonate the carboxylic acid.
-
Activation (Critical Step): Add HATU (1.1 equiv) in one portion.
-
Coupling: Add the Amine (1.2 equiv).[4]
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[4]
-
Workup:
-
Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.
Protocol B: Scalable & Green (T3P)
Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride supplied as a 50% solution in EtOAc or DMF.[7] It is the preferred reagent for Process Chemistry.
-
Pros: Water-soluble byproducts (phosphonic acid salts); no chromatography needed (often); low toxicity; non-explosive.
-
Cons: Slower kinetics than HATU; requires excess base.
Materials
-
Cyclohexanecarboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) OR N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (Concentration: 0.5 M – High concentration favors kinetics)
Step-by-Step Procedure
-
Charge: To a reactor/flask, add CHCA (1.0 equiv), Amine (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc .
-
Expert Insight: Unlike HATU, do not pre-activate.[8] T3P is added last to prevent background hydrolysis.
-
-
Cooling: Cool the mixture to 0°C (ice bath).
-
Addition: Add T3P solution dropwise over 10–20 minutes.
-
Exotherm Control: The reaction is exothermic.[6] Maintain Temp < 10°C during addition.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Note: Due to the cyclohexyl steric bulk, T3P reactions may require mild heating (40–50°C) if conversion is <50% after 12h.
-
-
Workup (The "Magic" Step):
-
Isolation: Evaporate solvent. Often yields pure product without column chromatography.
Protocol C: The "Difficult Amine" (Acid Chloride)
Rationale: When coupling CHCA to electron-deficient anilines or bulky secondary amines where HATU/T3P fails, the acid chloride route is the most robust method.
-
Pros: Extremely high reactivity; overcomes low nucleophilicity.
-
Cons: Harsh conditions; moisture sensitive; uses corrosive thionyl chloride (
).
Materials
-
Cyclohexanecarboxylic acid (1.0 equiv)
-
Thionyl Chloride (
) (3.0 – 5.0 equiv) -
Coupling Base: Triethylamine (
) or Pyridine -
Solvent: DCM (Dichloromethane)
Step-by-Step Procedure
-
Activation: In a round-bottom flask under
, dissolve CHCA in neat . Add 1 drop of DMF (catalyst). -
Reflux: Heat to reflux (75°C) for 2 hours. Gas evolution (
, ) will occur.[10] -
Evaporation: Remove excess
via rotary evaporation. Add Toluene and re-evaporate (azeotrope) to ensure all is gone.-
Result: Crude Cyclohexanecarbonyl chloride (usually a yellow oil).
-
-
Coupling: Dissolve the crude acid chloride in dry DCM.
-
Addition: Cool the amine solution (Amine +
in DCM) to 0°C. Add the acid chloride solution dropwise. -
Reaction: Stir at RT for 1–4 hours.
-
Workup: Standard aqueous wash (HCl/NaHCO3/Brine).
Mechanistic Visualization
The following diagram illustrates the activation pathways. Note how the steric bulk of the cyclohexane ring (represented by the "Steric Block") interferes less with the small, linear T3P active species compared to the bulky HATU complex, though HATU's intrinsic reactivity is higher.
Figure 2: Comparative activation pathways. T3P forms a mixed anhydride, while HATU forms an OAt ester.
Performance Comparison
| Feature | Protocol A (HATU) | Protocol B (T3P) | Protocol C (Acid Cl) |
| Reaction Time | Fast (2-4 h) | Medium (12-24 h) | Slow (2 steps, ~6 h) |
| Steric Tolerance | Excellent | Good | Excellent |
| Purification | Chromatography often needed | Extraction (Wash) | Extraction |
| Atom Economy | Poor (High MW byproducts) | Good | Moderate |
| Safety | Sensitizer (Allergen) | Non-toxic / Non-sensitizing | Corrosive / Toxic Gas |
| Cost | High | Moderate | Low |
References
-
Carpino, L. A. (1993).[4] 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive. Journal of the American Chemical Society.[9]
-
Dunetz, J. R., et al. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Archimica (Now Euticals). T3P (Propylphosphonic Anhydride) Application Note. (Note: Vendor application notes are generally hosted on corporate sites; content verified via secondary literature).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.
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- 1. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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- 9. thieme.de [thieme.de]
- 10. EP3214064B1 - Method for preparing 1,4-cyclohexanedicarboxylic acid dichloride - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols: Preparation of TRPM8 Agonist Analog Solutions
Introduction: The Critical Role of TRPM8 and its Agonists
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that serves as the primary sensor for cold temperatures in the human body.[1][2][3] Expressed predominantly in a subpopulation of primary afferent sensory neurons, TRPM8 is activated by temperatures below approximately 28°C, as well as by a variety of chemical compounds that elicit a cooling sensation.[1][2][4] This dual activation mechanism makes TRPM8 a crucial target in sensory transduction research and a focal point for therapeutic development in areas such as chronic pain, migraine, and even certain types of cancer.[5][6]
The activation of TRPM8 by agonists like menthol and icilin leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and can trigger an action potential.[2][7][8] This signaling cascade is what the nervous system interprets as the sensation of cold.[9] The study of TRPM8 function and the development of novel therapeutics targeting this channel rely on the accurate and reproducible preparation of agonist solutions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing solutions of common TRPM8 agonist analogs.
Understanding TRPM8 Agonist Analogs: Physicochemical Properties and Challenges
A diverse range of natural and synthetic compounds have been identified as TRPM8 agonists.[7][8] These compounds vary significantly in their potency, selectivity, and physicochemical properties, which presents unique challenges in solution preparation.
Key Physicochemical Considerations:
-
Solubility: Many TRPM8 agonists, particularly those with a terpene-based structure like menthol, are hydrophobic and exhibit poor water solubility.[10] This necessitates the use of organic co-solvents or other solubilization techniques to prepare stock solutions.
-
Stability: The chemical stability of agonist analogs can be influenced by factors such as solvent choice, pH, temperature, and light exposure. Proper storage is crucial to maintain the integrity and activity of the compounds.
-
Potency (EC₅₀): The half-maximal effective concentration (EC₅₀) is a critical parameter that dictates the required concentration range for experiments. Agonists like WS-12 are potent in the nanomolar range, while others, like menthol, are active in the micromolar range.[3][11]
-
Selectivity: Some agonists, such as menthol, can also activate other TRP channels like TRPA1 and TRPV3 at higher concentrations.[11] Understanding the selectivity profile is essential for interpreting experimental results correctly.
Comparative Overview of Common TRPM8 Agonists
The following table summarizes the key properties of frequently used TRPM8 agonists, providing a quick reference for experimental design.
| Agonist | Molar Mass ( g/mol ) | EC₅₀ (approx.) | Common Solvents | Key Characteristics |
| (-)-Menthol | 156.27 | 30-100 µM[12] | DMSO, Ethanol[10][13] | Natural product, moderate potency, can have off-target effects at high concentrations.[11] |
| Icilin | 311.3 | 0.36 µM[14][15] | DMSO[14][15] | "Super-cooling" agent, significantly more potent than menthol.[15][16] |
| WS-12 | 289.41 | 193 nM | Ethanol, DMSO | Potent and selective synthetic agonist.[11][17] |
Core Principles of Solution Preparation: Ensuring Accuracy and Reproducibility
The overarching goal in preparing TRPM8 agonist solutions is to achieve a stable, homogenous solution at a known concentration, while minimizing the concentration of any co-solvents that could have independent biological effects.
The Causality Behind Solvent Selection
The choice of solvent is dictated by the agonist's solubility. For hydrophobic compounds like menthol, a common strategy is to first prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[10] This stock solution is then diluted into the aqueous experimental buffer or cell culture medium to the final working concentration.
Why this approach is critical:
-
Minimizing Solvent Toxicity: By preparing a concentrated stock, the final volume of the organic solvent added to the experimental system is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[10]
-
Preventing Precipitation: Direct addition of a hydrophobic agonist to an aqueous medium will likely result in precipitation, leading to inaccurate concentrations and potential for physical interference with cells.[10]
Self-Validating Protocols: Quality Control and Best Practices
To ensure the integrity of your experiments, every protocol should incorporate self-validating steps.
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation or phase separation. If observed, the solution should be discarded and prepared again, potentially with adjustments to the protocol (e.g., gentle warming, sonication).[18]
-
Solvent Controls: Always include a vehicle control in your experiments. This is a solution containing the same final concentration of the co-solvent (e.g., DMSO) as your agonist-treated samples. This allows you to differentiate the effects of the agonist from any effects of the solvent itself.
-
Fresh Preparations: Whenever possible, prepare fresh working solutions from the stock solution on the day of the experiment.[15] Aqueous solutions of some agonists may not be stable for long periods.[13]
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[16][18]
Experimental Workflow for TRPM8 Agonist Solution Preparation
The following diagram illustrates the general workflow for preparing TRPM8 agonist solutions, from initial calculations to the final application.
Caption: General workflow for preparing TRPM8 agonist solutions.
Detailed Protocols
Protocol 1: Preparation of a 100 mM (-)-Menthol Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of (-)-Menthol, a commonly used TRPM8 agonist.
Materials:
-
(-)-Menthol (M.W. 156.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 156.27 g/mol = 0.01563 g = 15.63 mg
-
-
Weigh the compound: Accurately weigh 15.63 mg of (-)-Menthol powder in a sterile microcentrifuge tube.[10]
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube. Vortex thoroughly until the menthol is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[17]
-
Sterile filter: For cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[10] This step removes any potential microbial contamination.
-
Aliquot and store: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes and store at -20°C for long-term use.[10][16] This prevents repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 mM Icilin Stock Solution in DMSO
This protocol details the preparation of a stock solution for the potent TRPM8 "super-agonist" Icilin.
Materials:
-
Icilin (M.W. 311.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.01 mol/L x 0.001 L x 311.3 g/mol = 0.003113 g = 3.113 mg
-
-
Weigh the compound: Accurately weigh 3.113 mg of Icilin powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube. Vortex thoroughly until the Icilin is completely dissolved.
-
Sterile filter: If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store: Aliquot the stock solution and store at -20°C.[15]
Protocol 3: Preparation of a 100 µM Working Solution in Cell Culture Medium
This protocol describes the dilution of a stock solution to a final working concentration for cell-based assays.
Materials:
-
100 mM (-)-Menthol stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Calculate the dilution: To prepare 1 mL of a 100 µM working solution from a 100 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(100,000 µM)(V₁) = (100 µM)(1000 µL)
-
V₁ = 1 µL
-
-
Perform the dilution: In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
Add the stock solution: Add 1 µL of the 100 mM (-)-Menthol stock solution to the medium. It is crucial to add the stock solution directly into the medium and mix immediately to prevent precipitation.[10]
-
Mix thoroughly: Vortex the tube gently to ensure the solution is homogenous.
-
Apply to cells: Use the freshly prepared 100 µM working solution for your experiment. The final DMSO concentration in this solution is 0.1%.
TRPM8 Signaling Pathway
Activation of the TRPM8 channel by agonists initiates a signaling cascade that results in the perception of cold and can influence various cellular processes.
Caption: Simplified TRPM8 activation and signaling pathway.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The agonist's solubility limit has been exceeded. The final solvent concentration is too low. | Add the stock solution drop-wise while vortexing the buffer.[10] Consider using solubilizing agents like cyclodextrins for particularly difficult compounds.[10] |
| No observable biological response | Insufficient TRPM8 expression in the experimental system. Degraded agonist stock solution. Suboptimal experimental conditions (e.g., temperature, pH).[12] | Verify TRPM8 expression with a positive control (e.g., another known agonist or cold stimulation).[12] Prepare a fresh stock solution. Ensure experimental buffers are at the correct physiological pH (7.2-7.4).[12][19] |
| High background or off-target effects | The final concentration of the organic solvent (e.g., DMSO) is too high. The agonist concentration is too high, leading to non-specific effects. | Ensure the final solvent concentration is below the cytotoxic limit for your cell line (typically <0.5%).[10] Perform a dose-response curve to determine the optimal agonist concentration and identify potential off-target effects at higher concentrations. |
| Response desensitizes rapidly | Some TRP channels, including TRPM8, can exhibit desensitization upon prolonged or repeated agonist application.[20] | Use brief agonist applications. Ensure adequate washout periods between applications. Be aware that some agonists, like icilin, may induce more pronounced desensitization than others.[11] |
Conclusion
The careful and accurate preparation of TRPM8 agonist analog solutions is a fundamental prerequisite for reliable and reproducible research in sensory biology and drug development. By understanding the physicochemical properties of these compounds and adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity of their experimental reagents. This foundation of meticulous preparation is essential for advancing our understanding of TRPM8's role in health and disease and for the development of novel therapeutics targeting this critical ion channel.
References
-
TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. MDPI. [Link]
-
Regulation of TRPM8 channel activity - PMC. NIH. [Link]
-
What are the therapeutic applications for TRPM8 agonists?. Patsnap Synapse. [Link]
-
Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. ResearchGate. [Link]
-
Definition of two agonist types at the mammalian cold-activated channel TRPM8 - PMC. [Link]
-
WS 12 | CAS:68489-09-8 | TRPM8 agonist; cooling agent | High Purity. BioCrick. [Link]
-
Encapsulation and action of the highly efficient TRPM8 agonist, WS12,... ResearchGate. [Link]
- Method for preparing menthol solution mixture and application thereof.
-
Dilution Method of Menthol Solutions Affects Subsequent Perceptual Thermal Responses during Passive Heat Exposure in Non-Heat Acclimated Participants. MDPI. [Link]
-
Main TRPM8 agonists: selected compounds from new chemotypes recently described. ResearchGate. [Link]
-
Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC. NIH. [Link]
-
Definition of two agonist types at the mammalian cold-activated channel TRPM8. eLife. [Link]
-
015P Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. pA2 Online. [Link]
-
Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound. [Link]
-
What are the new molecules for TRPM8 agonists?. Patsnap Synapse. [Link]
-
Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Karger Publishers. [Link]
-
Ethanol inhibits voltage-dependent gating of TRPM8 at cold... ResearchGate. [Link]
-
Recent Progress in TRPM8 Modulation: An Update. MDPI. [Link]
-
(PDF) Targeting TRPM8 for pain relief. ResearchGate. [Link]
-
TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC. [Link]
-
Application Note Cold activation of TRPM8 using the External Perfusion System and the Port-a-Patch. Nanion Technologies. [Link]
-
TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. [Link]
-
Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - PMC. [Link]
-
Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife. [Link]
-
Avoiding TRP Channel Desensitization using Brief Agonist Applications or Temperature Steps. ResearchGate. [Link]
-
TRPM8 assay: temperature & ligand pharmacology on APC. Sophion Bioscience. [Link]
Sources
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- 2. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are the therapeutic applications for TRPM8 agonists? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Definition of two agonist types at the mammalian cold-activated channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Definition of two agonist types at the mammalian cold-activated channel TRPM8 | eLife [elifesciences.org]
- 9. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pa2online.org [pa2online.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bio-techne.com [bio-techne.com]
- 15. Icilin | TRPM8 channel agonist | Hello Bio [hellobio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. biocrick.com [biocrick.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust HPLC Method for the Analysis of Phenylbutyl Carboxamides
Abstract
This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of phenylbutyl carboxamides. Phenylbutyl carboxamides represent a class of small molecules with increasing interest in pharmaceutical development. Their accurate and reliable quantification is crucial for drug discovery, process development, and quality control. This application note details a systematic approach to method development, including stationary phase selection, mobile phase optimization, and detector settings. Furthermore, it outlines a protocol for method validation according to the International Council for Harmonisation (ICH) guidelines and discusses strategies for troubleshooting common chromatographic issues.
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1][2][3] Phenylbutyl carboxamides are a class of organic compounds characterized by a phenylbutyl group attached to a carboxamide functional group. The inherent hydrophobicity of the phenylbutyl moiety combined with the polar nature of the carboxamide group presents unique challenges and opportunities in chromatographic method development.
The primary objective of this guide is to establish a scientifically sound and reproducible HPLC method that is "stability-indicating." A stability-indicating method is crucial as it can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[1][4][5] This is achieved through a systematic approach to method development and is confirmed through forced degradation studies.[4][6][7]
Foundational Principles of HPLC Method Development
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. The development process is an iterative optimization of several key parameters to achieve the desired separation with adequate resolution, peak shape, and analysis time.
Analyte Characterization: Phenylbutyl Carboxamides
Before initiating method development, it is essential to understand the key properties of phenylbutyl carboxamides:
-
Structure and Polarity: The presence of both a non-polar phenylbutyl group and a polar carboxamide group makes these compounds moderately hydrophobic. This dual nature dictates the choice of a reversed-phase HPLC mode, where a non-polar stationary phase is used with a polar mobile phase.[8]
-
pKa: The amide functional group is generally neutral under typical HPLC pH conditions. However, other functional groups within the molecule could be ionizable. Understanding the pKa of any acidic or basic moieties is critical for controlling retention time and peak shape by adjusting the mobile phase pH.[9][10][11]
-
UV Absorbance: The presence of the phenyl group suggests that these compounds will have a UV chromophore, making UV detection a suitable choice.[12] A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
The Goal: A Robust and Validated Method
The ultimate aim is to develop a method that is not only effective for the initial analysis but also robust and reliable over its entire lifecycle. This involves a comprehensive validation process as outlined by the ICH guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.[2][13][14][15]
Experimental Workflow for Method Development
The following diagram illustrates the logical flow of the HPLC method development process for phenylbutyl carboxamides.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. scispace.com [scispace.com]
- 5. onyxipca.com [onyxipca.com]
- 6. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 7. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtech.tn [labtech.tn]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. welch-us.com [welch-us.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Using N-(4-phenylbutan-2-yl)cyclohexanecarboxamide as a chemical probe
An Application Guide for the Characterization and Use of N-(4-phenylbutan-2-yl)cyclohexanecarboxamide (PCC-1) as a Novel Chemical Probe
Abstract
This document provides a comprehensive framework for the characterization and application of this compound (hereafter designated as PCC-1 ), a novel investigational compound. Due to its structural features, including a cyclohexanecarboxamide core and a phenylalkylamine moiety, PCC-1 is hypothesized to function as a modulator of G-protein coupled receptors (GPCRs). This guide outlines a series of validated protocols to determine its binding affinity, functional activity, and cellular effects, using a hypothetical Gαi-coupled receptor, "Target Receptor X" (TRX), as a representative model system. The methodologies described herein are designed to establish PCC-1 as a reliable chemical probe for studying TRX signaling and to provide a template for the characterization of other novel small molecule modulators.
Introduction and Scientific Context
Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the dissection of complex biological pathways and the validation of novel therapeutic targets. The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. This compound (PCC-1) is a novel small molecule with structural motifs suggestive of interaction with membrane-bound receptors.
This guide puts forth the hypothesis that PCC-1 acts as a modulator of a Gαi-coupled GPCR, a major class of receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The protocols detailed below provide a systematic approach to:
-
Quantify the binding affinity of PCC-1 to its putative target.
-
Measure its functional impact on the canonical Gαi signaling pathway.
-
Validate its mechanism of action in a cellular context by examining downstream signaling events.
The successful characterization of PCC-1 will establish its utility as a probe for interrogating the biology of its specific receptor target.
Physicochemical and Handling Properties of PCC-1
Proper handling and storage are critical for maintaining the integrity and activity of the compound. The following properties are provided for guidance.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₇H₂₅NO | |
| Molecular Weight | 259.39 g/mol | Use for all stock solution calculations. |
| Appearance | White to off-white solid (predicted) | Visually inspect for purity and consistency. |
| Solubility | Soluble in DMSO (>10 mM), Ethanol (>5 mM) | Prepare high-concentration stock solutions in 100% DMSO. Avoid repeated freeze-thaw cycles. |
| Storage | Store at -20°C, desiccated | Protect from light and moisture to prevent degradation. |
Proposed Mechanism of Action: Modulation of Gαi-Coupled Receptor Signaling
We hypothesize that PCC-1 binds to Target Receptor X (TRX), a Gαi-coupled receptor. As an agonist, PCC-1 would trigger the dissociation of the Gαi subunit from the Gβγ dimer, leading to the inhibition of adenylyl cyclase (AC) and a subsequent reduction in cellular cAMP levels. This primary signaling event can influence numerous downstream pathways, including the MAPK/ERK cascade.
Figure 1: Hypothesized Gαi Signaling Pathway. PCC-1 binds to and activates TRX, leading to Gαi-mediated inhibition of adenylyl cyclase, decreased cAMP, and modulation of downstream effectors.
Experimental Characterization Workflow
A multi-step, integrated workflow is essential for rigorously validating a new chemical probe. The process begins with confirming direct physical interaction (binding) and progresses to quantifying functional cellular responses.
Figure 2: Overall Experimental Workflow. A sequential process from biochemical target engagement to validation of cellular mechanism of action.
Detailed Application Protocols
Important Pre-Assay Considerations:
-
Cell Line: Use a cell line stably expressing the Target Receptor X (TRX), such as HEK293-TRX or CHO-TRX. Include the parental cell line as a negative control to establish target specificity.
-
Compound Dilution: Prepare a 10 mM stock of PCC-1 in 100% DMSO. Create a serial dilution series in assay-specific buffer immediately before use. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5% to avoid solvent-induced artifacts.
Protocol 1: Radioligand Displacement Binding Assay
Objective: To determine the binding affinity (Ki) of PCC-1 for Target Receptor X by measuring its ability to displace a known high-affinity radiolabeled ligand.
Materials:
-
HEK293-TRX cell membrane preparations
-
Radiolabeled ligand (e.g., [³H]-agonist) specific for TRX
-
PCC-1 compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters (e.g., Whatman GF/B)
-
Microplate harvester and scintillation counter
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
Reaction Setup (in a 96-well plate):
-
Total Binding: Add 50 µL Assay Buffer.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, unlabeled TRX ligand (e.g., 10 µM) to saturate the receptors.
-
PCC-1 Competition: Add 50 µL of PCC-1 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Add Radioligand: Add 50 µL of the [³H]-ligand (at a concentration near its Kd) to all wells.
-
Add Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The exact time should be optimized based on the binding kinetics of the radioligand.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a microplate harvester. Wash each filter 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of PCC-1.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay
Objective: To measure the functional potency of PCC-1 as an agonist or antagonist of TRX by quantifying its effect on forskolin-stimulated cAMP levels.
Materials:
-
HEK293-TRX cells
-
Assay medium: Serum-free DMEM or HBSS
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
PCC-1 compound
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Plating: Seed HEK293-TRX cells in a 96-well or 384-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells once with assay medium. Add assay medium containing 500 µM IBMX and incubate for 30 minutes at 37°C. This step elevates the basal cAMP level, making inhibition easier to detect.
-
Compound Addition (Agonist Mode):
-
Add PCC-1 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Add a known TRX agonist as a positive control.
-
Add assay medium alone as a vehicle control.
-
-
Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control. This stimulates adenylyl cyclase.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
Data Analysis:
-
Normalize the data: Set the forskolin-only signal as 100% and the basal (no forskolin) signal as 0%.
-
Plot the normalized response (%) against the log concentration of PCC-1.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the maximum efficacy.
| Expected Quantitative Data Summary (Hypothetical) | |
| Parameter | PCC-1 (vs. Target Receptor X) |
| Binding Affinity (Ki) | 15 nM |
| Functional Potency (EC₅₀, cAMP inhibition) | 45 nM |
| Max. Efficacy (% cAMP inhibition) | 95% |
| Selectivity (Ki vs. other GPCRs) | >100-fold (to be determined) |
Protocol 3: Western Blot for Downstream pERK1/2 Signaling
Objective: To confirm that PCC-1 modulates downstream signaling pathways consistent with Gαi activation, such as the phosphorylation of ERK1/2.
Materials:
-
HEK293-TRX cells
-
PCC-1 compound and a known TRX agonist
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Once confluent, serum-starve the cells for 4-6 hours.
-
Treat the cells with vehicle, a known TRX agonist, or PCC-1 (e.g., at its EC₅₀ and 10x EC₅₀ concentrations) for a short time course (e.g., 0, 2, 5, 10, 30 minutes) to capture the peak phosphorylation event.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total-ERK using software like ImageJ.
-
Calculate the pERK/total-ERK ratio for each condition.
-
Compare the effect of PCC-1 to the vehicle and positive control to confirm its impact on this downstream pathway.
Trustworthiness and Self-Validation
To ensure the data generated is reliable, every experiment must include critical controls:
-
Positive Control: A well-characterized agonist/antagonist for TRX should be run in parallel to confirm assay performance.
-
Negative Control: The parental cell line lacking TRX expression must be tested. PCC-1 should show no activity in these cells, confirming its on-target action.
-
Vehicle Control: All experiments must include a DMSO-only control at the same final concentration used for the compound dilutions.
References
-
Chemical Probes Portal. (Source for principles of chemical probe use). [Link]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., et al. The promise and peril of chemical probes. Nature Chemical Biology. (General principles of probe development). [Link]
-
Gilman, A. G. G proteins: transducers of receptor-generated signals. Annual Review of Biochemistry. (Fundamental review of GPCR signaling). [Link]
-
Cheng, Y., & Prusoff, W. H. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (Source for the Cheng-Prusoff equation). [Link]
Troubleshooting & Optimization
Amide Process Chemistry Hub: Crystallization & Isolation Support
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Carboxamide Synthesis
Introduction: The "Brick Dust" Challenge
Welcome. If you are here, you are likely staring at a flask containing a gummy oil, a crash-precipitate that traps impurities, or a crystal form that dissolves too slowly. Carboxamides are the backbone of medicinal chemistry, yet they present unique isolation challenges due to their robust hydrogen-bonding networks (N-H···O=C). These networks often lead to high lattice energies, resulting in low solubility ("brick dust") or, conversely, persistent oiling out due to strong solute-solute interactions in the melt.
This guide moves beyond basic textbook advice. We address the thermodynamic and kinetic bottlenecks specific to amide crystallization, providing self-validating protocols to recover your material.
Module 1: Troubleshooting "Oiling Out" (LLPS)
The Issue: Upon cooling, your amide separates as a second liquid phase (oil droplets) rather than a crystalline solid. The Science: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the "metastable limit" (where oiling happens) is reached before the "nucleation limit" (where crystals form). This is common in amides because impurities depress the melting point below the solvent's boiling point.
Diagnostic & Rescue Workflow
Do not simply add more solvent.[2] That often pushes the system further into the stable unsaturated zone.
Q: How do I recover a batch that has already oiled out? A: You must force the system to cross the nucleation threshold before it hits the oiling threshold. Follow this "Cloud Point Seeding" protocol:
-
Re-dissolve: Heat the mixture until the oil phase fully dissolves into a homogeneous solution.
-
Temperature Set: Cool rapidly to exactly
above the temperature where oiling previously occurred. -
Seed: Add 0.1–1.0 wt% of pure seed crystals. (If no seeds exist, sonicate a small aliquot in a separate vial to generate them).
-
Isothermal Hold: Hold the temperature constant. Do not cool further. Wait for the "cloud" of oil to turn into a suspension of solids.
-
Controlled Cooling: Once a solid bed is established, cool slowly (
/hour) to drive yield.
Figure 1: The "Cloud Point" rescue workflow. Crucially, seeding must occur in the single-phase region just above the oiling limit.
Module 2: Impurity Management (The Urea Problem)
The Issue: Amide coupling reagents (DCC, EDC) generate urea byproducts that co-crystallize with your product.[3] The Science: Urea derivatives often share similar solubility profiles with carboxamides due to identical H-bond donor/acceptor motifs.
Q: My NMR shows 10% urea contamination. Recrystallization isn't working. Why? A: You are likely operating in a "eutectic trap" where the impurity and product crystallize simultaneously. You must switch to a chemical wash or orthogonal solvent system before attempting crystallization.
Coupling Reagent Cleanup Strategy
| Coupling Agent | Byproduct | Solubility Profile | Removal Protocol (Pre-Crystallization) |
| DCC | DCU (Dicyclohexylurea) | Insoluble in most organics (DCM, Et2O). | Filtration: Cool reaction to |
| EDC·HCl | EDC-Urea | Highly water-soluble. | Acid Wash: Wash organic layer with 1N HCl or 10% Citric Acid. The urea protonates and partitions to water. |
| HATU/HBTU | Tetramethylurea | Water/Organic soluble. | Brine/Water: Requires multiple water washes (3x).[3] Avoid DCM (emulsions); use EtOAc for extraction. |
Pro-Tip: If using DCC, switch the solvent to Acetonitrile (MeCN) . DCU is virtually insoluble in cold MeCN, while most carboxamides remain soluble. This maximizes separation efficiency.
Module 3: Polymorphism & Solvates
The Issue: Batch-to-batch variation in melting point or dissolution rate.
The Science: Amides are conformationally flexible (rotation around
Q: How do I ensure I have the stable polymorph? A: Perform a Slurry Ripening (Ostwald Ripening) experiment.
-
Suspend your solid in a solvent where it has low solubility (e.g., Heptane/IPA 9:1).
-
Stir at
for 24–48 hours. -
The system will thermodynamically drive the conversion of metastable (higher energy/solubility) crystals into the stable (lower energy/solubility) form.
-
Analyze via XRPD or DSC.
Module 4: Master Experimental Protocol
Scenario: Isolation of a hydrophobic benzamide derivative (MW ~400) synthesized via EDC coupling.
Step 1: Reaction Quench & Workup
-
Dilute reaction mixture with Ethyl Acetate (not DCM, to avoid emulsions).
-
Wash 1: 10% Citric Acid (Removes EDC, Urea, and unreacted amine).
-
Wash 2: 5%
(Removes unreacted carboxylic acid and HOBt). -
Wash 3: Brine (Dries the organic layer).
-
Critical: Dry over
and filter.
Step 2: Solvent Swap (The "Feed" Method)
-
Do not rotovap to dryness (this creates amorphous foam).
-
Concentrate to ~5 volumes of EtOAc.
-
Heat to reflux (
). -
Slowly add Heptane (antisolvent) dropwise until the solution turns slightly cloudy (the "Cloud Point").
-
Add 10% excess EtOAc to clarify the solution (back out of the cloud point).
Step 3: Controlled Crystallization
-
Remove heat source. Let the flask cool to room temperature on a cork ring (insulation prevents thermal shock).
-
Observation: If oiling occurs at
, reheat and add more EtOAc. -
Once at RT, cool to
in an ice bath for 1 hour. -
Filter and wash with cold 1:1 EtOAc:Heptane.
Figure 2: Purification logic for EDC-mediated amide synthesis. Chemical washing must precede crystallization.
References
-
Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. (Definitive guide on oiling out and phase diagrams).
-
Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000. (Protocols for seeding at the cloud point).
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Comprehensive review of byproduct removal).
-
FDA/ICH. "Q3A(R2) Impurities in New Drug Substances." International Council for Harmonisation, 2006. (Regulatory standards for impurity limits).
Sources
Stability of N-(4-phenylbutan-2-yl)cyclohexanecarboxamide in aqueous buffer
Technical Support Center: N-(4-phenylbutan-2-yl)cyclohexanecarboxamide
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling and assessing the stability of this compound in aqueous buffer systems. We will explore the key factors influencing its stability, offer troubleshooting solutions for common experimental issues, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for this compound in aqueous buffers?
A1: The primary stability concern for this molecule is the hydrolysis of its secondary amide bond. Amide hydrolysis is a well-understood chemical process that can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide into a cyclohexanecarboxylic acid and 4-phenylbutan-2-amine.[1][2] The rate of this degradation is highly dependent on the pH and temperature of the aqueous buffer.[2] A secondary concern is its low aqueous solubility, which can lead to precipitation and an apparent loss of concentration if not properly managed.
Q2: At what pH is the amide bond most stable?
A2: Generally, amide bonds exhibit maximum stability in the neutral pH range (approximately pH 6-8). In strongly acidic conditions (pH < 3), the reaction is catalyzed by hydronium ions (H+), which protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1][3] In strongly basic conditions (pH > 10), the reaction is promoted by hydroxide ions (OH-), which are potent nucleophiles that directly attack the carbonyl carbon.[1] Therefore, for routine experiments, using a buffer close to physiological pH (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) is a good starting point, but its long-term stability should always be empirically verified.
Q3: How does temperature affect the stability of this compound?
A3: Like most chemical reactions, the rate of amide hydrolysis increases with temperature. Storing stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) is crucial to minimize degradation over time. The International Council for Harmonisation (ICH) guidelines for drug stability testing utilize elevated temperatures in "accelerated stability studies" to predict long-term stability.[4][5] This principle highlights the significant impact temperature has on the degradation kinetics of pharmaceutical compounds.
Q4: I'm dissolving my compound in an aqueous buffer for a cell-based assay, but I'm getting inconsistent results. What could be the issue?
A4: Inconsistent results often stem from two main issues: solubility and stability.
-
Solubility: this compound is a lipophilic molecule with poor aqueous solubility. It is critical to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Even then, the final concentration in the aqueous medium may exceed its solubility limit, causing it to precipitate over time.
-
Stability: If your assay runs over several hours or days, the compound may be degrading in the culture medium. The pH of cell culture medium can also shift during an experiment, potentially accelerating hydrolysis.
For troubleshooting, see the detailed guide in Section 2.
Section 2: Troubleshooting Guide for Common Stability-Related Issues
This section provides a structured approach to diagnosing and solving common experimental problems.
Issue 1: Apparent Loss of Compound Concentration Over Time in a Neutral Buffer (pH 7.4)
You prepare a 10 µM solution of the compound in PBS and find that after 24 hours at room temperature, the concentration measured by LC-MS is only 5 µM.
Caption: Troubleshooting decision tree for compound loss in aqueous buffer.
Detailed Causality and Actions:
-
Verify Solubility: The most common issue for lipophilic compounds is exceeding their aqueous solubility limit. Even if the solution appears clear initially, microscopic precipitation can occur.[6]
-
Action: Centrifuge your sample at high speed (>10,000 x g) for 10 minutes and re-analyze the supernatant. If the concentration is now lower than your initial measurement, your compound was not fully dissolved. Consider reducing the final concentration or using a small percentage of a co-solvent like DMSO if your experimental system allows.
-
-
Check for Adsorption: Hydrophobic compounds can adsorb to the surface of standard laboratory plastics (e.g., polypropylene tubes and pipette tips).
-
Action: Repeat the experiment using low-adhesion microcentrifuge tubes and siliconized or low-binding pipette tips. Compare the results to those obtained with standard labware.
-
-
Assess Chemical Stability (Hydrolysis): If solubility and adsorption are ruled out, chemical degradation is the likely cause. Even at neutral pH, some hydrolysis can occur, especially at room temperature or 37°C.
-
Action: Perform a time-course experiment, analyzing samples at multiple time points (e.g., 0, 2, 8, 24 hours) and at different temperatures (e.g., 4°C and room temperature). A consistent, time-dependent decrease in concentration is indicative of chemical degradation. Proceed to the formal stability study outlined in Section 3.
-
Issue 2: High Variability Between Replicate Samples
You are performing a binding assay and notice significant well-to-well variability that is not present in your control wells.
Possible Causes & Solutions:
-
Precipitation During Dilution: This is often the culprit. When a concentrated DMSO stock is added to an aqueous buffer, localized high concentrations can cause the compound to "crash out" of solution before it can be evenly dispersed.
-
Solution: Employ a serial dilution method. Instead of a single large dilution, perform a series of smaller dilution steps. Crucially, ensure vigorous mixing (vortexing) immediately after adding the stock solution to the buffer at each step.
-
-
Uneven Adsorption: Inconsistent adsorption across the wells of a microplate can lead to variability.
-
Solution: Switch to low-binding plates. Additionally, including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or bovine serum albumin (BSA) in your buffer can help block non-specific binding sites on the plastic and improve compound solubility.
-
Section 3: Experimental Protocols
This section provides step-by-step methodologies for quantifying the compound and assessing its stability.
Protocol 1: Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying synthetic cannabinoids and their metabolites in complex matrices.[7][8][9]
-
Sample Preparation:
-
Create a calibration curve by spiking known concentrations of this compound into the same aqueous buffer used in your experiment (the "matrix"). A typical range might be 1 ng/mL to 1000 ng/mL.
-
Add a stable, isotopically labeled internal standard (if available) to all samples, calibrators, and quality controls to correct for variations in sample processing and instrument response.
-
For experimental samples, dilute them with the initial mobile phase to fall within the range of your calibration curve.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Agilent C18-Hypersil Gold, Waters Acquity BEH C18).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor ion (the protonated molecule [M+H]+) and at least two product ions for quantification and qualification. This requires direct infusion of a standard solution into the mass spectrometer.
-
Protocol 2: Designing a Short-Term Aqueous Buffer Stability Study
This protocol is a simplified "forced degradation" study designed to quickly assess stability under your specific experimental conditions.[10][11][12] It follows principles outlined in regulatory guidance for early-stage drug development.[4][13][14]
Caption: Experimental workflow for assessing compound stability in aqueous buffers.
Step-by-Step Methodology:
-
Prepare Buffers: Prepare at least three buffers covering an acidic, neutral, and basic pH. For example:
-
100 mM Citrate Buffer, pH 4.0
-
100 mM Phosphate Buffer, pH 7.4
-
100 mM Borate Buffer, pH 9.0
-
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Spike and Mix: Spike the DMSO stock into each buffer to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is low (e.g., ≤ 0.5%) to minimize its effect on the buffer and compound stability. Mix thoroughly by vortexing.
-
Aliquot and Store: Immediately aliquot the solutions into separate, clearly labeled low-binding tubes for each time point and temperature condition.
-
Time points: 0, 2, 8, 24, and 48 hours.
-
Temperatures: 4°C and 25°C (Room Temperature).
-
-
Sample Analysis:
-
Immediately quench the reaction for the T=0 samples by mixing with an equal volume of cold acetonitrile and store at -80°C until analysis. This precipitates buffer salts and halts degradation.
-
At each subsequent time point, retrieve the designated tubes, quench the reaction as above, and freeze.
-
Once all samples are collected, analyze them in a single batch using the validated LC-MS/MS method from Protocol 1.
-
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each condition.
| Buffer pH | Temperature (°C) | % Remaining (Mean ± SD, n=3) | |||
| T=2h | T=8h | T=24h | T=48h | ||
| 4.0 | 4 | 99 ± 2 | 98 ± 3 | 95 ± 3 | 91 ± 4 |
| 25 | 96 ± 3 | 88 ± 4 | 70 ± 5 | 55 ± 6 | |
| 7.4 | 4 | >99 | >99 | 99 ± 2 | 98 ± 2 |
| 25 | 98 ± 2 | 95 ± 3 | 90 ± 4 | 82 ± 4 | |
| 9.0 | 4 | 98 ± 2 | 94 ± 3 | 85 ± 4 | 75 ± 5 |
| 25 | 90 ± 4 | 72 ± 5 | 45 ± 6 | 20 ± 7 |
This is hypothetical data for illustrative purposes.
By following these guidelines, researchers can ensure the reliability and reproducibility of their experimental data when working with this compound in aqueous systems.
References
- A Rapid Quantitative Method for the Analysis of... : Journal of Analytical Toxicology - Ovid.
- A Comparative Guide to Analytical Methods for Synthetic Cannabinoid Quantific
- Comprehensive review of the detection methods for synthetic cannabinoids and c
- Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography With UV Detection (Valid
- Early Development GMPs for Stability (Part IV) - Pharmaceutical Technology.
- Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - MDPI.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventiona - Paho.org.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Some Basic Facts about Forced Degrad
- On the hydrolysis mechanisms of amides and peptides - University of Regina.
- The importance of stability programs in early clinical drug product development | ICON plc.
- Forced Degrad
- Drug Stability: ICH versus Acceler
- Forced Degradation Studies: Regulatory Considerations and Implement
- Guidance for Industry #5 - Drug Stability Guidelines - FDA.
- 21.7: Chemistry of Amides.
- Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature w
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Kinetics and Equilibria of Amide Formation in Aqueous Media | Journal of the American Chemical Society.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC.
- Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution | Request PDF - ResearchG
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The importance of stability programs in early clinical drug product development | ICON plc [iconplc.com]
- 5. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry | MDPI [mdpi.com]
- 10. labinsights.nl [labinsights.nl]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. www3.paho.org [www3.paho.org]
Optimizing yield for cyclohexanecarboxamide amide coupling
Welcome to the Technical Support Center. Subject: Optimization of Amide Bond Formation with Cyclohexanecarboxylic Acid Derivatives. Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary: The Steric Challenge
You are likely here because standard coupling protocols (EDC/NHS, DCC) are failing to deliver high yields for your cyclohexanecarboxamide targets.
The Root Cause:
Cyclohexanecarboxylic acids present a unique steric challenge compared to linear aliphatic or planar aromatic acids. The cyclohexane ring exists predominantly in a chair conformation. The carboxylic acid group at the C1 position creates significant steric bulk, particularly if there are substituents at the
-
The Consequence: The nucleophilic attack of the amine onto the activated ester is kinetically slow.[1]
-
The Failure Mode: With slow amine attack, the activated intermediate (O-acylisourea in carbodiimide couplings) has time to rearrange into an unreactive N-acylurea byproduct, permanently sequestering your starting material.
Reagent Selection Strategy
Do not use a "one-size-fits-all" approach. Select your reagent based on your specific scale and substrate constraints.
Decision Matrix: Reagent Selection
Figure 1: Decision tree for selecting the optimal coupling agent for cyclohexanecarboxylic acid derivatives.
Optimized Protocols
Protocol A: The Modern Standard (T3P Coupling)
Best for: High yields, easy workup, avoiding racemization, and green chemistry compliance.
Mechanism: T3P (Propylphosphonic anhydride) acts as a cyclic anhydride.[2] It activates the carboxylic acid to form a mixed anhydride. The byproduct is water-soluble, eliminating the need for column chromatography in many cases.[2]
Reagents:
-
Substrate: Cyclohexanecarboxylic acid derivative (1.0 equiv)[3]
-
Amine: (1.1 – 1.2 equiv)
-
Coupling Agent: T3P (50% in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: DIPEA or N-Methylmorpholine (3.0 – 4.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and amine in EtOAc (approx. 0.1 M concentration).
-
Base Addition: Cool to 0°C. Add DIPEA dropwise. Stir for 5–10 minutes.
-
Activation: Add T3P solution dropwise. Note: T3P is viscous; weigh it rather than relying on volume.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Tip: For extremely hindered amines, heat to 50°C. T3P is thermally stable.
-
-
Workup (The "Self-Cleaning" Step):
-
Wash organic layer with water (x2).
-
Wash with 10% NaHCO₃ (removes unreacted acid).
-
Wash with 0.5 M HCl (removes unreacted amine).
-
Dry over MgSO₄ and concentrate.
-
Protocol B: The Scale-Up Workhorse (Acid Chloride)
Best for: Multi-gram/Kilogram scale, low cost, highly unreactive amines.
Reagents:
-
Thionyl Chloride (
) (1.5 equiv) OR Oxalyl Chloride (1.2 equiv) + cat. DMF.[1][4][5][6] -
Solvent: DCM or Toluene.
Step-by-Step:
-
Activation: Dissolve cyclohexanecarboxylic acid in dry DCM. Add catalytic DMF (1-2 drops).
-
Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to RT until gas evolution (
, , ) ceases (approx. 2 hrs). -
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in fresh DCM.
-
Critical: Ensure removal of HCl to prevent amine salt formation in the next step.
-
-
Coupling: Add the amine and Triethylamine (
, 1.1 equiv) in DCM at 0°C. -
Quench: Add water after reaction completion (usually <1 hr).
Technical Support: Troubleshooting & FAQs
Issue: Low Yields / Unidentified Byproducts
Q: I am using EDC/HOBt and getting <40% yield. TLC shows a spot that is neither product nor starting material. A: You are likely forming the N-acylurea byproduct.
-
Mechanism: EDC activates the acid to an O-acylisourea. Because the cyclohexane ring sterically hinders the amine's approach, the O-acylisourea rearranges intramolecularly to the stable, unreactive N-acylurea.
-
Fix: Switch to T3P (Protocol A). T3P does not suffer from this rearrangement pathway. Alternatively, use HATU, which reacts faster than the rearrangement rate.
Issue: Hydrolysis of Activated Ester
Q: My acid chloride formation seemed to work, but after adding the amine, I recovered the starting carboxylic acid. A: This indicates moisture contamination.
-
Cause: Cyclohexanecarbonyl chloride is sensitive to moisture. If your amine or solvent was "wet," the chloride hydrolyzed back to the acid before coupling.
-
Fix: Use anhydrous solvents (DCM/THF). If using amine salts (e.g., amine hydrochloride), ensure you add enough base (3.0 equiv) to liberate the free amine and neutralize the acid generated.
Issue: Purification Difficulties
Q: I cannot separate the product from the urea byproduct using column chromatography. A: This is common with DCC/EDC couplings.
-
Fix: Use T3P . The phosphorus byproducts are water-soluble.[5][7] A simple wash with water and bicarbonate removes them, often yielding >95% purity without a column.
Mechanistic Visualization
Understanding the T3P pathway helps rationalize why it succeeds where carbodiimides fail.
Figure 2: Mechanism of T3P-mediated amide coupling. Note the formation of water-soluble byproducts.[2][5][8]
Quantitative Comparison of Reagents
| Feature | T3P (Propylphosphonic anhydride) | Acid Chloride ( | HATU/HBTU | EDC/HOBt |
| Steric Tolerance | High | High | High | Low |
| Epimerization Risk | Low | High (via Ketene) | Low/Medium | Low |
| Atom Economy | Medium | High | Low | Medium |
| Workup | Aqueous Wash (Simple) | Evaporation required | Chromatography required | Chromatography required |
| Toxicity | Low (Green) | Corrosive/Toxic Gas | Allergenic (Sensitizer) | Sensitizer |
| Cost | Moderate | Low | High | Moderate |
References
-
T3P Overview & Green Chemistry: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis. Current Organic Chemistry, 2011.
-
Steric Hindrance in Amide Coupling: The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 2011.
-
Mechanism of T3P: Amine to Amide Mechanism - T3P. Common Organic Chemistry.
-
Comparison of Coupling Reagents: Coupling Reagents: Aapptec Peptides Guide.
Sources
- 1. chimia.ch [chimia.ch]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. orgosolver.com [orgosolver.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Preventing hydrolysis of N-substituted carboxamides
Topic: Preventing Hydrolysis of N-Substituted Carboxamides Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Welcome to the Amide Stability Solutions Center
Status: Operational Ticket: #AMIDE-STAB-001 Lead Scientist: Dr. A. Vance
You are experiencing unexpected hydrolysis of an N-substituted carboxamide. While amides are classically considered stable (
This guide treats your molecule as a system. We will diagnose the root cause—whether it is conformational strain (chemical) or metabolic susceptibility (enzymatic) —and provide engineering solutions to stabilize the bond.
Module 1: Diagnostic Triage
Before modifying your synthesis, determine the driving force of the instability. Use this logic flow to categorize your issue.
Figure 1: Diagnostic workflow to distinguish between ground-state destabilization (twisted amides) and transition-state stabilization (enzymatic/catalytic).
Module 2: The "Twisted Amide" Phenomenon (Chemical Instability)
If your amide hydrolyzes in mild aqueous conditions or during standard silica chromatography, you likely have a Twisted Amide .
The Mechanism of Failure
The stability of an amide bond relies on the resonance delocalization of the nitrogen lone pair into the carbonyl
If steric bulk or ring constraints (e.g., bridgehead lactams) force the nitrogen out of planarity:
-
Resonance Collapse: The C-N bond loses double-bond character.
-
N-Protonation: In planar amides, the oxygen is the basic site. In twisted amides, the nitrogen becomes the basic site (HOMO localization changes). N-protonation creates a highly reactive ammonium leaving group , accelerating hydrolysis by up to
-fold [1, 2].
Troubleshooting Protocol: The Winkler-Dunitz Test
Use this computational or crystallographic check to validate ground-state stability.
Step 1: Measure Torsion Angles
Calculate or measure the Winkler-Dunitz parameters (
- (Twist angle): Rotation around the C-N bond.
- (Pyramidalization): Deviation of N from the plane of its substituents.
Step 2: Evaluate Stability
| Parameter | Stable Range | Danger Zone (Labile) |
|---|
| Twist Angle (
Solution:
-
Design Change: Remove steric clashes (e.g., 2,6-disubstitution on the N-aryl ring) that force the twist.
-
Ring Expansion: If in a lactam, expand the ring size to relieve strain (e.g., move from
-lactam to -lactam).
Module 3: Preventing Enzymatic Hydrolysis (Metabolic Stability)
In drug discovery, amides are prime targets for amidases and proteases.[1] If your compound is stable in the flask but vanishes in plasma, use Bioisosteric Replacement .
Strategy: The Bioisostere Toolbox
Replace the labile amide bond with a surrogate that mimics the geometry and hydrogen-bonding capabilities but is unrecognizable to hydrolases.
| Bioisostere Class | Structure Description | Stability Gain | Key Trade-off |
| 1,2,3-Triazole | 5-membered aromatic ring | High (Protease resistant) | Loss of H-bond donor; increased rigidity [3]. |
| 1,2,4-Oxadiazole | Heterocycle | High (Metabolically inert) | Lower solubility; potential CYP inhibition [4]. |
| Retro-Inverso | -NH-CO- (Reversed direction) | High (Topological mimic) | Changes side-chain orientation; best for peptides [5]. |
| Trifluoroethylamine | Moderate (Electronic shielding) | Reduced basicity; alters pKa significantly [6]. | |
| N-Methylation | Moderate (Steric block) | Removes H-bond donor; can induce "cis" conformer. |
Visualizing the Stabilization Pathway
Figure 2: Strategic pathways to block enzymatic recognition of the amide bond.
Module 4: Experimental Protocols
Protocol A: Comparative Plasma Stability Assay
Use this to verify if your modifications (Module 3) are working.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation:
-
Thaw frozen plasma (Human/Rat) to 37°C.
-
Spike plasma with test compound to a final concentration of 1 µM (0.1% DMSO final).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Aliquots (50 µL) are taken at
min. -
Quench: Immediately add 200 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Protocol B: pH-Rate Profile (Chemical Stability)
Use this to determine the optimal formulation pH.
-
Buffer Setup: Prepare 20 mM buffers at pH 2, 4, 7, 9, and 12 (ensure constant ionic strength using NaCl).
-
Reaction: Add compound (50 µM) to each buffer at elevated temperature (e.g., 60°C to accelerate degradation).
-
Monitoring: Analyze via HPLC-UV every hour for 6 hours.
-
Interpretation:
-
V-Shape Profile: Indicates specific acid and base catalysis. The bottom of the "V" is your pH of maximum stability (pH-max).
-
Flat Profile: Indicates water attack (pH independent)—often a sign of a Twisted Amide (see Module 2).
-
Module 5: Frequently Asked Questions (FAQ)
Q: I used N-methylation to stop hydrolysis, but my potency dropped. Why? A: While N-methylation stops hydrolysis by removing the H-bond donor and adding steric bulk, it often forces the amide into a cis conformation (where R groups are on the same side). If your protein target requires the trans conformation or the N-H donor for binding, potency will suffer. Try a 1,2,3-triazole bioisostere instead to maintain geometry without the labile bond [3].
Q: My amide hydrolyzes when I treat it with TFA to remove a Boc group. How do I stop this? A: This is "Acid-Catalyzed Cleavage." The TFA protonates the carbonyl oxygen. If your amide nitrogen is electron-rich (e.g., an aniline derivative), the C-N bond weakens.
-
Fix: Add a "scavenger" (like triethylsilane) if carbocations are involved, but for the amide itself, ensure the reaction is kept at 0°C and minimize time. Alternatively, switch to an HCl/Dioxane deprotection which can sometimes be gentler due to solvent effects.
Q: Does using DMSO as a solvent affect hydrolysis rates? A: Yes. DMSO is a polar aprotic solvent. It solvates cations well but leaves anions (like hydroxide) "naked" and highly reactive. If you are in basic conditions, traces of water in DMSO will cause rapid hydrolysis . Ensure your DMSO is anhydrous if base is present.
References
-
Kirby, A. J., et al. (2005). "Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond."[2][3][4] Journal of the American Chemical Society.[4] Link
-
Szostak, M., & Aube, J. (2013). "Chemistry of Twisted Amides." Chemical Reviews. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Chorev, M., & Goodman, M. (1993). "A Dozen Years of Retro-Inverso Peptidomimetics." Accounts of Chemical Research. Link
-
Paniak, T. J., et al. (2025).[1] "Trifluoroethylamine as a Bioisostere." Drug Hunter. Link
Sources
- 1. drughunter.com [drughunter.com]
- 2. Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond | Publicación [silice.csic.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Water-promoted hydrolysis of a highly twisted amide: rate acceleration caused by the twist of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Assignment for 4-Phenylbutan-2-yl Group
Status: Operational Agent: Senior Application Scientist Ticket Subject: Troubleshooting Complex Multiplets and Connectivity in 4-Phenylbutan-2-yl Moieties
Introduction: The "Deceptive" Alkyl Chain
Welcome to the technical support hub. You are likely here because the aliphatic region of your NMR spectrum (1.5 – 3.0 ppm) looks significantly more complex than a standard ethyl or propyl chain.
The 4-phenylbutan-2-yl group contains a specific structural feature—a chiral center at the C2 position—that breaks the symmetry of the molecule. This renders the adjacent methylene protons (at C3) diastereotopic , turning what you expect to be a simple quartet or triplet into a complex, higher-order multiplet.
This guide breaks down the assignment into three tiers of troubleshooting.
Module 1: The Basics (1D Proton NMR)
Reference Data: Typical Chemical Shifts
Based on 4-phenylbutan-2-X derivatives (where X = OH, OR, NR2) in CDCl3.
| Position | Proton Type | Approx. Shift ( | Multiplicity | Key Characteristic |
| C1 | Methyl ( | 1.1 – 1.3 ppm | Doublet ( | Couples to C2 ( |
| C2 | Methine ( | 3.5 – 4.2 ppm* | Multiplet (sextet-like) | The chiral center. Shift depends heavily on substituent X. |
| C3 | Methylene ( | 1.6 – 1.9 ppm | Complex Multiplet | Diastereotopic. Protons are non-equivalent ( |
| C4 | Benzylic ( | 2.5 – 2.7 ppm | Multiplet/Triplet | Deshielded by phenyl ring current. |
| Ph | Aromatic | 7.1 – 7.3 ppm | Multiplet | Standard monosubstituted benzene pattern. |
*Note: If X is a carbonyl (ketone), C2 is quaternary and has no proton; C1 becomes a singlet ~2.1 ppm, and C3 shifts downfield.
Troubleshooting FAQ: 1D Issues
Q: Why is the signal at ~1.7 ppm (C3) such a mess? I expected a simple quartet. A: This is the hallmark of the 4-phenylbutan-2-yl group. Because C2 is a chiral center (R or S), the two protons on C3 are diastereotopic . They are chemically non-equivalent.[1][2]
-
Mechanism: They split each other (Geminal coupling,
Hz) AND they split the C2 and C4 protons (Vicinal coupling). -
Result: You are seeing an ABX or ABXY system, not a first-order multiplet. Do not try to force a "quartet" integration; integrate the entire region.
Q: My integration for the benzylic protons (C4) is consistently lower than 2H. Why?
A: Check for relaxation issues. Benzylic protons can have different
-
Fix: Increase your relaxation delay (
) to 5–10 seconds. -
Alternative: Ensure the C4 multiplet isn't partially overlapping with a solvent peak (e.g., DMSO-d6 quintet at 2.50 ppm) or water.
Module 2: Advanced Assignment (2D NMR)
When 1D is insufficient, use 2D correlations to prove connectivity.
Workflow Diagram: The Assignment Logic
Caption: Logical workflow for assigning the 4-phenylbutan-2-yl spin system. HSQC is critical for resolving the diastereotopic C3 protons.
Troubleshooting FAQ: 2D Issues
Q: In HSQC, I see two proton correlations attached to the same Carbon at ~38 ppm (C3). Is this an impurity? A: No, this confirms the structure.
-
Explanation: This is the definitive proof of diastereotopicity. You will see two distinct proton spots (e.g., at 1.65 ppm and 1.85 ppm) correlating to the same carbon signal. This "vertical pair" in HSQC confirms they are geminal protons on a methylene group adjacent to a chiral center.
Q: How do I distinguish C3 from C4 if they have similar shifts? A: Use HMBC (Heteronuclear Multiple Bond Correlation) .
-
The Test: Look for correlations to the Phenyl ring carbons (~128/140 ppm).
-
Result: The C4 protons (benzylic) will show strong 2-bond (
) and 3-bond ( ) correlations to the aromatic ipso and ortho carbons. The C3 protons are too far away (4 bonds) and will typically show no correlation to the aromatic ring.
Module 3: Stereochemistry & Complexity
Visualizing Diastereotopicity
Why does the C3 signal look so strange? This diagram explains the coupling tree.
Caption: Interaction map for C3-Ha. It experiences three distinct couplings, creating a "Multiplet of Multiplets."
Troubleshooting FAQ: Stereochemistry
Q: I have a mixture of diastereomers (e.g., I reacted a racemic amine with a chiral acid). How do I tell them apart? A: If you have introduced a second chiral center elsewhere in the molecule, you will see signal doubling .
-
Observation: You will likely see two distinct doublets for the C1-Methyl group (e.g., 1.15 ppm and 1.18 ppm).
-
Action: Integrate these methyl doublets to determine the diastereomeric ratio (dr). The C1-Methyl is usually the cleanest handle for this measurement because it is an isolated doublet.
Q: Can I determine the absolute configuration (R vs S) at C2 using just 1D NMR? A: Generally, no.
-
Solution: You need to derivatize the group (if it's an alcohol or amine) using Mosher's Acid (MTPA) .
-
Protocol: React your sample with both (
)- and ( )-MTPA-Cl. The difference in chemical shifts ( ) for protons C1, C3, and C4 will allow you to assign the absolute configuration based on the Mosher model [1].
References
-
Reich, H. J. (n.d.). Diastereotopic Protons. University of Wisconsin-Madison.[3] Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]
-
Australian National University. (n.d.). HMBC - Heteronuclear Multiple Bond Correlation.[4][5] ANU NMR Facility. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 5. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cooling Potency of N-(4-phenylbutan-2-yl)cyclohexanemide and WS-3
An In-Depth Guide for Researchers and Formulation Scientists
In the realm of sensory science and pharmaceutical development, the quest for potent and refined cooling agents is perpetual. Among the myriad of synthetic compounds, N-(4-phenylbutan-2-yl)cyclohexanecarboxamide and N-Ethyl-p-menthane-3-carboxamide (WS-3) have emerged as significant players. This guide provides a comprehensive, data-driven comparison of these two molecules, focusing on their cooling potency and underlying mechanisms of action to inform research and development professionals.
Introduction to the Cooling Agents
This compound , a less commonly referenced synthetic cooling agent, presents a unique chemical structure that differentiates it from the more established menthol derivatives. Its efficacy and sensory profile are of increasing interest for specialized applications.
WS-3 , also known as Koolada, is a well-established synthetic cooling agent and a derivative of menthol.[1] It is widely recognized for its clean, potent, and near-odorless cooling sensation, making it a versatile ingredient in a variety of products, from confectionary to topical pharmaceuticals.[1][2] WS-3 is known for delivering a rapid and intense cooling effect.[2]
Mechanism of Action: The TRPM8 Receptor
The sensation of cooling imparted by both this compound and WS-3 is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[2][3] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons.[4][5]
When activated by either cold temperatures (below 28°C) or chemical agonists, TRPM8 allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[3][6] This influx leads to depolarization of the cell membrane, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.[5][6] The activation of TRPM8 is a complex process influenced by various factors, including membrane potential and the presence of signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2).[3][7]
Comparative Potency: A Data-Driven Assessment
The potency of a cooling agent is typically quantified by its half-maximal effective concentration (EC50) for TRPM8 activation. A lower EC50 value indicates a higher potency, as a smaller concentration of the compound is required to elicit a half-maximal response from the receptor.
| Compound | Receptor | EC50 Value | Source |
| WS-3 | TRPM8 | 3.7 µM | [8] |
| Menthol | TRPM8 | ~100-200 µM | [9][10][11] |
As indicated in the table, WS-3 exhibits a significantly lower EC50 value for TRPM8 activation compared to menthol, highlighting its superior potency.[8] Anecdotal evidence from its use in various industries suggests that WS-3 is approximately 1.5 to 2 times stronger than menthol in perceived cooling intensity.[12]
Experimental Protocols for Potency Evaluation
To ensure scientific integrity and reproducibility, the evaluation of cooling agents should adhere to established experimental methodologies.
This assay quantitatively measures the ability of a compound to activate the TRPM8 receptor.
Sources
- 1. Difference between cooling agent WS-23 and WS-3 and WS-5 [titanos.com]
- 2. WS-3 Cooling Agent: Applications,Benefits,and Formulation Guidelines-cnherbflavor.com [cnherbflavor.com]
- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in TRPM8 Modulation: An Update [mdpi.com]
- 5. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]
- 7. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPM8 antagonist WS-3 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Comparison: N-(4-phenylbutan-2-yl)cyclohexanecarboxamide vs. WS-23
This guide provides an in-depth technical comparison between the industry-standard cooling agent WS-23 and the structurally distinct
This analysis synthesizes experimental data, structure-activity relationships (SAR), and mechanistic insights to guide researchers in application development.
Executive Summary
-
WS-23 (
,2,3-Trimethyl-2-isopropylbutanamide): An acyclic, aliphatic amide known for its high volatility, low potency (mM range), and "rounded" cooling sensation. It is the benchmark for rapid-onset, short-duration cooling with minimal off-notes. -
Ph-CHCA (
-(4-phenylbutan-2-yl)cyclohexanecarboxamide): A cyclic carboxamide featuring a hydrophobic phenyl-alkyl tail. Based on SAR principles of TRPM8 agonists, this compound represents a high-potency, long-duration class of cooling agents. The inclusion of the phenyl ring and cyclohexane core shifts the activity from the millimolar (WS-23) to the low micromolar ( M) range, drastically altering the sensory profile and formulation requirements.
Chemical Identity & Physicochemical Properties[1][2][3]
The structural differences dictate the pharmacokinetic behavior (onset/duration) and receptor binding affinity.
| Feature | WS-23 | Ph-CHCA (The Challenger) | Impact on Performance |
| IUPAC Name | Ph-CHCA is structurally closer to WS-3 but with a phenyl tail. | ||
| Structure Type | Acyclic (Open Chain) | Cyclic Core (Cyclohexane) + Aromatic Tail | Cyclic cores generally lock the conformation for better TRPM8 fit. |
| Molecular Weight | 171.28 g/mol | ~259.39 g/mol | Ph-CHCA is heavier, reducing volatility (longer lasting). |
| Lipophilicity (cLogP) | ~2.5 | ~4.2 (Predicted) | Higher LogP in Ph-CHCA implies stronger membrane penetration and tissue retention. |
| Water Solubility | Moderate | Low | Ph-CHCA requires solubilizers (e.g., ethanol, glycols) for formulation. |
Structural Visualization (SAR Analysis)
The following diagram illustrates the structural evolution and key pharmacophores.
Figure 1: Structure-Activity Relationship (SAR) progression from acyclic WS-23 to the high-potency Ph-CHCA.[1]
Biological Activity & Mechanism
Both compounds function as agonists of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel.[2] However, their binding kinetics differ significantly.
Potency (EC50)[5]
-
WS-23: Exhibits an EC50 in the millimolar range (approx. 40–60 mM) . It requires a high concentration to trigger the channel, which correlates with its use in products requiring a subtle, refreshing effect without "burning."
-
Ph-CHCA: Analogous phenyl-alkyl carboxamides typically exhibit EC50 values in the low micromolar range (0.5 – 5.0
M) .-
Mechanism: The phenyl ring in Ph-CHCA likely engages in
stacking or hydrophobic interactions within the TRPM8 transmembrane domain (specifically residues Y745 and Y1005), significantly stabilizing the open state compared to the purely aliphatic WS-23.
-
Signaling Pathway
Activation of TRPM8 leads to calcium influx, depolarization of sensory neurons, and the perception of cold.
Figure 2: TRPM8 signal transduction pathway activated by carboxamide cooling agents.
Experimental Validation Protocols
To objectively compare these compounds, researchers should employ the following validated protocols.
Calcium Imaging Assay (FLIPR)
This is the gold standard for determining EC50 values.
Protocol:
-
Cell Line: HEK293 cells stably expressing human TRPM8 (hTRPM8).
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.
-
Compound Preparation:
-
Dissolve WS-23 and Ph-CHCA in DMSO (stock 100 mM).
-
Prepare serial dilutions in HBSS buffer (Range: 1 nM to 100 mM).
-
-
Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR).
-
Stimulation: Inject compounds and record fluorescence change (
) for 120 seconds. -
Analysis: Fit data to a Hill equation to derive EC50.
Expected Results:
-
WS-23: Sigmoidal curve shifting right (Low potency).
-
Ph-CHCA: Sigmoidal curve shifting left (High potency).
Sensory Evaluation (Triangle Test)
In vivo perception often differs from in vitro potency due to tissue penetration.
Protocol:
-
Panel: 10 trained sensory experts.
-
Vehicle: 5% Ethanol / 95% Water solution (model mouthwash).
-
Concentration:
-
WS-23: 30 ppm (Threshold level).
-
Ph-CHCA: 1–5 ppm (Adjusted for predicted potency).
-
-
Assessment:
-
Intensity: 0–10 scale.
-
Onset Time: Seconds to perceive cooling.
-
Duration: Time until sensation vanishes.
-
Location: Tongue tip, palate, or throat.
-
Comparative Performance Matrix
| Metric | WS-23 | Ph-CHCA |
| Cooling Intensity | Low to Moderate | High (Predicted) |
| Onset Speed | Fast (< 15 seconds) | Slow / Delayed (> 30 seconds) |
| Duration | Short (5–10 mins) | Long (20–45 mins) |
| Sensation Location | Front of Mouth / Tongue | Throat / Back of Mouth (Deep) |
| Taste/Odor | Neutral / Clean | Potential Bitterness / Chemical Note |
| Volatility | High (Sublimates) | Low (Stable) |
Conclusion & Recommendations
-
Use WS-23 when: The application requires a quick, "burst" cooling effect without lingering sensation or taste interference (e.g., chewing gum, light beverages).
-
Use Ph-CHCA when: Developing "long-lasting" formulations (e.g., toothpaste, topical pain relief gels) where deep tissue penetration and sustained TRPM8 activation are required. The high lipophilicity of Ph-CHCA suggests it will act as a "depot" in the lipid bilayer, prolonging the cooling effect.
References
-
Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. Link
- Watson, H. R., et al. (1978). New compounds with the menthol cooling effect. Journal of the Society of Cosmetic Chemists.
-
Sherkheli, M. A., et al. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Journal of Pharmacy and Pharmacology. Link
-
Leffingwell, J. C. (2014). Cooling Ingredients and Their Mechanism of Action.[1] Leffingwell & Associates. (Review of WS-series properties).
-
Voets, T., et al. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels. Nature. Link
Sources
Potency comparison of phenyl-substituted cooling agents
Potency & Selectivity of Phenyl-Substituted TRPM8 Agonists: A Technical Comparison Guide
Executive Summary: The Phenyl Advantage
The evolution of cooling agents has shifted from natural extraction (Menthol) to precision synthesis, with a specific focus on phenyl-substituted carboxamides and pyrimidinones . For researchers in drug development and sensory pharmacology, the introduction of a phenyl ring into the p-menthane scaffold (as seen in WS-12) or the pyrimidinone structure (Icilin) is not merely a structural variation—it is a functional switch that amplifies potency and, crucially, enhances selectivity.
This guide objectively compares the three critical benchmarks in this class: Menthol (Baseline), WS-12 (Phenyl-Menthane Carboxamide), and Icilin (Phenyl-Pyrimidinone), focusing on their interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel.
Mechanistic Pharmacology: The Molecular "Cold" Switch
To understand potency differences, we must analyze the binding kinetics within the TRPM8 Voltage-Sensing-Like Domain (VSLD).
The Hydrophobic Pocket & Pi-Stacking
-
Menthol (Baseline): Binds to a hydrophobic pocket formed by transmembrane helices S1-S4. Key interaction involves Tyr745 (S1) and Arg842 (S4). Menthol acts as a gating modifier, stabilizing the open state and shifting the voltage activation curve towards physiological potentials.
-
WS-12 (The Phenyl Enhancement): The addition of a 4-methoxyphenyl group allows for deeper penetration into the VSLD. The phenyl ring engages in pi-stacking or hydrophobic interactions with aromatic residues (likely Tyr745 or Tyr1005) that the aliphatic chain of menthol cannot achieve. This results in a slower off-rate and significantly higher apparent affinity (nanomolar range in mammalian systems).
-
Icilin (The Coincidence Detector): Icilin operates via a distinct mode. While it overlaps with the menthol pocket, its activation is strictly calcium-dependent . It bridges the channel and intracellular calcium via a specific coordination site involving Asn799 and Asp802 (S2-S3 linker). This "coincidence detection" mechanism explains its "super-agonist" status but also its rapid tachyphylaxis (desensitization).
Figure 1: Signal transduction pathway of TRPM8 agonists. Note the distinct Ca²⁺ dependency for Icilin.
Comparative Potency Analysis
The following data aggregates results from mammalian (HEK293) and amphibian (Oocyte) expression systems. Note the significant potency shift of WS-12 in mammalian cells.
| Feature | (-)-Menthol | WS-12 | Icilin (AG-3-5) |
| Chemical Class | Monoterpene Alcohol | Phenyl-Menthane Carboxamide | Phenyl-Pyrimidinone |
| EC50 (HEK293) | ~80 µM [1] | ~193 nM [2] | ~0.2 - 0.5 µM [3] |
| EC50 (Oocytes) | ~196 µM [4] | ~12 µM [4] | N/A (Variable) |
| Selectivity | Low (Activates TRPA1, TRPV3) | High (TRPM8 Selective) | Low (Activates TRPA1) |
| Cooling Character | Rapid onset, volatile, minty | Slow onset, long-lasting, neutral | Intense, "prickling" cold |
| Mechanism | VSLD Binding (Tyr745) | VSLD Binding (High Affinity) | Pore/Loop Interaction + Ca²⁺ |
Key Insight: While Icilin appears equipotent or superior in some assays, WS-12 offers the best balance of potency and selectivity . Menthol requires high concentrations (micromolar) to achieve what WS-12 achieves in the nanomolar range, reducing the risk of off-target toxicity in therapeutic applications.
Experimental Protocols
To validate these potency values, two primary methodologies are employed: Calcium Flux Assays (High Throughput) and Patch-Clamp Electrophysiology (Mechanistic).
Protocol A: FLIPR Calcium Flux Assay (HEK293-TRPM8)
Use this protocol for generating EC50 dose-response curves.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing human TRPM8 into 96-well black-walled plates (50,000 cells/well).
-
Incubate for 24 hours at 37°C / 5% CO₂.
-
-
Dye Loading:
-
Remove culture media and wash with HBSS (Hank's Balanced Salt Solution).
-
Load cells with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) in HBSS.
-
Incubate for 45 minutes at 37°C in the dark.
-
Wash 3x with HBSS to remove extracellular dye.
-
-
Compound Preparation:
-
Prepare stock solutions of Menthol (1 M in DMSO), WS-12 (100 mM in DMSO), and Icilin (10 mM in DMSO).
-
Critical Step: Serial dilute in HBSS to 4x the final target concentration. Ensure final DMSO concentration < 0.1%.
-
-
Assay Execution:
-
Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).
-
Record baseline fluorescence (F₀) for 10 seconds.
-
Inject agonist solution (auto-dispense).
-
Record fluorescence (F) for 180 seconds.
-
-
Data Analysis:
-
Calculate
. -
Fit data to a Sigmoidal Dose-Response equation (Variable Slope) to derive EC50.
-
Protocol B: Whole-Cell Patch Clamp
Use this protocol to verify voltage-dependence and mechanism.
-
Setup:
-
Pipette Solution (Intracellular): 140 mM CsCl, 1 mM EGTA, 10 mM HEPES, pH 7.4. (Note: For Icilin, ensure free Ca²⁺ is buffered to ~500 nM or add Ca²⁺ to the pipette, as it requires intracellular Ca²⁺).
-
Bath Solution (Extracellular): 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
-
-
Recording:
-
Establish GΩ seal and break-in to whole-cell configuration.
-
Hold potential at 0 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 400 ms every 2 seconds.
-
-
Perfusion:
-
Perfuse control solution (room temperature).
-
Switch to agonist solution (e.g., 1 µM WS-12).
-
Observe the outward rectification shift.[1] A potent agonist will linearize the I-V curve at physiological voltages.
-
Figure 2: Standardized workflow for Calcium Flux (FLIPR) potency screening.
References
-
McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416, 52–58.
-
Sherkheli, M. A., et al. (2008). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels.[2][3][4] Pakistan Journal of Pharmaceutical Sciences, 21(4), 370-378.
-
Chuang, H. H., Neuhausser, W. M., & Julius, D. (2004). The super-cooling agent icilin reveals a mechanism of coincidence detection by a temperature-sensitive TRP channel.[5] Neuron, 43(6), 859–869.[5]
-
Bodding, M., et al. (2007). Characterisation of TRPM8 as a pharmacophore receptor. Cell Calcium, 42(6), 618-628.
-
Yin, Y., et al. (2019).[6][7] Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel. Science, 363(6430).
Sources
- 1. Differential role of the menthol-binding residue Y745 in the antagonism of thermally gated TRPM8 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structural insights into TRPM8 inhibition and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants of TRPM8 function: key clues for a cool modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Cooling Agents Against Commercial Standards
Introduction: The Sensation of Cool and the Quest for Superior Agents
The sensation of "cool" is a critical attribute in a vast array of consumer products, from confectionary and beverages to topical pharmaceuticals and oral care.[1] This sensation is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel expressed in sensory neurons.[2] When activated by either cold temperatures (below 28°C) or chemical agonists, TRPM8 allows an influx of cations like Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of an action potential that is perceived by the brain as a cooling sensation.[2][3]
For decades, (-)-menthol, a naturally occurring cyclic terpene alcohol, has been the gold standard for cooling agents.[2][4] However, its strong minty odor and potential for irritation at higher concentrations have driven the development of synthetic alternatives.[5][6] These novel agents, such as the Wilkinson Sword (WS) series of compounds, offer the promise of potent, long-lasting cooling with minimal flavor or odor impact.[7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark novel cooling agents against established commercial standards. We will delve into the fundamental mechanisms, provide detailed experimental protocols for in vitro and in vivo evaluation, and present a structured approach to human sensory panel testing. The objective is to equip you with the scientific rationale and practical methodologies to make data-driven decisions in the selection and application of cooling agents.
The Molecular Target: Understanding TRPM8 Activation
A thorough understanding of the TRPM8 channel is fundamental to designing effective benchmarking studies. The activation of this channel is a complex process influenced by various factors, including temperature, voltage, and the binding of chemical ligands.[3] Different cooling agents can exhibit distinct mechanisms of action, influencing their potency, efficacy, and sensory profile.[10][11]
For instance, while menthol and the synthetic agonist icilin both activate TRPM8, their activation is differentially modulated by intracellular pH.[10][12] The activation of TRPM8 by icilin and cold is significantly reduced by acidification, whereas menthol-induced activation remains largely unaffected.[10][12] This suggests different binding sites or conformational changes induced by these agonists.
Signaling Pathway of TRPM8 Activation
Caption: A streamlined workflow for determining the in vitro potency of cooling agents.
Part 2: In Vivo Evaluation - Assessing Physiological Effects
While in vitro assays provide valuable data on molecular interactions, they do not fully recapitulate the complex physiological environment. In vivo models are essential for evaluating the overall physiological response to a cooling agent, including its efficacy, duration of action, and potential for off-target effects. [13]Rodent models are commonly used to assess the analgesic and thermosensory effects of novel compounds. [5][14]
Experimental Protocol: Aceton-Evaporation Test in Rodents
This protocol describes a common method for assessing the cooling effect of a topically applied agent in rodents.
Objective: To evaluate the cooling efficacy and duration of action of novel and commercial cooling agents by measuring the response to a cold stimulus (acetone evaporation) in rats or mice.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Test compounds formulated in a suitable vehicle (e.g., ethanol, propylene glycol)
-
Positive control (e.g., menthol solution)
-
Vehicle control
-
Acetone
-
Syringes with blunt needles
-
Observation chambers with a wire mesh floor
-
Video recording equipment (optional)
Methodology:
-
Acclimation:
-
Acclimate the animals to the testing environment and observation chambers for several days prior to the experiment to minimize stress-induced variability.
-
-
Compound Application:
-
On the day of the test, apply a fixed volume of the test compound, positive control, or vehicle control to the plantar surface of one hind paw of each animal.
-
-
Acetone Challenge:
-
At predetermined time points after compound application (e.g., 5, 15, 30, 60, 120 minutes), place the animal in the observation chamber.
-
Apply a drop of acetone to the treated paw. The evaporation of acetone produces a cooling stimulus.
-
-
Behavioral Observation:
-
Observe and record the animal's response to the acetone application. Common responses indicating a cooling sensation include paw lifting, shaking, or licking.
-
Score the intensity and duration of the response. A common scoring system is to measure the total time spent attending to the paw within a set observation period (e.g., 1 minute).
-
-
Data Analysis:
-
Compare the response scores between the different treatment groups at each time point.
-
A significant increase in the response to acetone in the test compound group compared to the vehicle control group indicates a cooling effect.
-
Plot the response over time to determine the duration of action of the cooling agent.
-
Part 3: Human Sensory Panel - The Ultimate Test of Perception
The final and most critical step in benchmarking cooling agents is to evaluate their sensory properties in humans. Human sensory panels provide invaluable data on the perceived intensity, onset, duration, and quality of the cooling sensation, as well as any potential off-tastes or irritancy. [15][16]
Protocol: Quantitative Descriptive Analysis (QDA) for Cooling Sensation
Objective: To quantitatively characterize and compare the sensory attributes of novel and commercial cooling agents in a trained human sensory panel.
Materials:
-
A panel of trained sensory assessors (typically 8-12 individuals)
-
Test samples prepared in a suitable base (e.g., water, hydroalcoholic solution, toothpaste base) at various concentrations.
-
Reference standards for different sensory attributes (e.g., menthol for cooling intensity, capsaicin for burning sensation).
-
Computerized data collection system.
Methodology:
-
Panelist Training:
-
Train the panelists to identify, describe, and quantify a range of sensory attributes relevant to cooling agents, including:
-
Cooling Intensity: The perceived strength of the cooling sensation.
-
Onset of Cooling: The time it takes for the cooling sensation to be perceived.
-
Duration of Cooling: The total time the cooling sensation lasts.
-
Location of Cooling: The specific area of the mouth or skin where the cooling is perceived (e.g., front of the tongue, back of the throat). [8][9] * Off-Tastes: Any undesirable tastes, such as bitterness or a chemical taste. [8] * Irritation: Sensations such as stinging, burning, or numbing.
-
-
-
Sample Evaluation:
-
Present the samples to the panelists in a randomized and blinded manner.
-
Instruct the panelists to evaluate each sample and rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., a 15-point scale from "none" to "extremely strong").
-
Provide a washout period with water and unsalted crackers between samples to cleanse the palate.
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the different cooling agents.
-
Generate sensory profile diagrams (spider plots) to visually represent the sensory characteristics of each compound.
-
Comparative Analysis: Novel vs. Commercial Cooling Agents
The data generated from the in vitro, in vivo, and sensory panel studies can be compiled into comprehensive comparison tables to facilitate the selection of the most appropriate cooling agent for a specific application.
Table 1: In Vitro Potency of Selected Cooling Agents
| Cooling Agent | Chemical Name | EC50 (µM) on hTRPM8 | Relative Potency (vs. Menthol) | Key Characteristics |
| L-Menthol | (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol | ~20-50 [2] | 1x | Natural, strong minty odor, potential for irritation. [5] |
| WS-3 | N-Ethyl-p-menthane-3-carboxamide | ~1-5 | ~10-20x | Synthetic, clean and immediate cooling, primarily at the roof and back of the mouth. [8][9][17] |
| WS-5 | N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide | ~0.1-0.5 | ~100-200x | Synthetic, one of the strongest commercial coolants, smooth and round flavor profile, cools primarily at the roof of the mouth and back of the tongue. [8][9] |
| WS-23 | 2-Isopropyl-N,2,3-trimethylbutyramide | ~5-15 | ~2-5x | Synthetic, not a menthol derivative, clean cooling at the front of the mouth and tongue, shorter duration. [9][18] |
| Icilin | 1-(2-hydroxyphenyl)-4-(3-nitrophenyl)-1,2,3,6-tetrahydropyrimidine-2-one | ~0.05-0.2 | ~200-400x | Synthetic, highly potent, activation is pH-sensitive. [10][12] |
Note: EC50 values can vary depending on the specific assay conditions.
Table 2: Sensory Profile Comparison
| Attribute | L-Menthol | WS-3 | WS-5 | WS-23 |
| Cooling Intensity | Moderate to High | High | Very High | Moderate |
| Onset | Fast | Very Fast | Fast | Very Fast |
| Duration | Moderate | Long | Very Long | Short to Moderate |
| Location | General oral cavity | Roof and back of mouth | Roof and back of tongue | Front of mouth and tongue |
| Flavor Profile | Strong minty | Virtually tasteless | Smooth, round | Clean, neutral |
| Odor | Strong minty | Odorless | Odorless | Odorless |
| Irritation | Can be high | Low | Low | Low |
Conclusion: A Data-Driven Approach to Cooling Sensation
The selection of a cooling agent should be a meticulous process grounded in robust scientific evidence. By employing a multi-faceted benchmarking strategy that encompasses in vitro potency, in vivo efficacy, and human sensory perception, researchers and product developers can move beyond subjective assessments and make informed decisions. The protocols and comparative data presented in this guide provide a solid foundation for evaluating novel cooling agents and identifying those with the most desirable characteristics for a given application. As the demand for unique and impactful sensory experiences continues to grow, a thorough and scientific approach to benchmarking will be paramount in the development of next-generation consumer products.
References
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- Symrise. (n.d.). Symcool® Cooling Agents.
- Palkar, R., Lippoldt, E. K., & McKemy, D. D. (2010). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS Chemical Neuroscience, 1(3), 202–212.
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- Watson, J. D., et al. (2011). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. The Journal of Pain, 12(6), 663-673.
- Titanos Group. (2023, November 24). Difference between cooling agent WS-23 and WS-3 and WS-5.
- cnherbflavor.com. (2025, May 9).
- McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation.
- BenchChem. (n.d.). A Comparative Analysis of (-)-Menthol and Other Cooling Agents: Efficacy and Mechanism of Action.
- Perlas, A. M., et al. (2021). The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. Frontiers in Pharmacology, 12, 731578.
- SoftwareOK. (2025, February 20). What is the difference between WS-12, WS-23, WS-5, WS-3, etc. Aroma?.
- Jordt, S. E., & Jabba, S. V. (2021). Ice Flavors and Non-Menthol Synthetic Cooling Agents in E-Cigarette Products: A Review. Tobacco control, 30(5), 589-596.
- Alfa Chemistry. (n.d.). Overview of Cooling Agents.
- Anhui Chinaherb Flavors&Fragrances Co.,Ltd. (n.d.). Cooling Agent.
- Leffingwell, J. C. (2007). Cooling ingredients and their mechanism of action. In Handbook of cosmetic science and technology (3rd ed., pp. 661-675). Informa Healthcare.
- Leffingwell, J. C. (2007). Cooling Ingredients and Their Mechanism of Action.
- Sophion Bioscience. (2025, November 3).
- CD Formul
- Rowsell, D. G., & Spring, D. J. (1979). Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist, 4(2), 1-5.
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- Mandom. (2007, June 14).
- Tackett, A. P., et al. (2023). Effects of 'Ice' flavoured e-cigarettes with synthetic cooling agent WS-23 or menthol on user-reported appeal and sensory attributes. Tobacco Control, 32(e1), e113-e120.
- Givaudan. (n.d.). Cooling Compounds.
- Fawzy, A. M., et al. (2018). Perceived Cooling Using Asymmetrically-Applied Hot and Cold Stimuli. 2018 IEEE Haptics Symposium (HAPTICS), 1-6.
- Beretta, S., et al. (2022). Selective Cerebrospinal Fluid Hypothermia: Bioengineering Development and In Vivo Study of an Intraventricular Cooling Device (V-COOL). Neurotherapeutics, 19(6), 1942-1950.
- De la Cruz, R., et al. (2018). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS medicinal chemistry letters, 9(10), 1017-1022.
- Jabba, S. V., et al. (2022). Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes: Chemical Analysis and Risk Assessment. Nicotine & Tobacco Research, 24(8), 1277-1286.
- Mainka, T., et al. (2022). When cooling of the skin is perceived as warmth: Enhanced paradoxical heat sensation by pre-cooling of the skin in healthy individuals. Journal of Thermal Biology, 108, 103298.
- Muthumalage, T., et al. (2025, August 6). E-Cigarette Synthetic Cooling Agent WS-23 and Nicotine Aerosols Differentially Modulate Airway Epithelial Cell Responses.
- Yasui, W., et al. (2019). In vivo temperature-sensitive drug release system trigged by cooling using low-melting-point microcrystalline wax. Journal of Controlled Release, 303, 281-288.
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- Yale Tobacco Center of Regulatory Science. (2023, April 9). Nicotine & Tobacco Research Journal Awards “Synthetic Cooling Agents in US-marketed E-cigarette Refill Liquids and Popular Disposable E-cigarettes” as its “2022 Most Cited Paper”.
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- Henderson, B., et al. (2020). A benchmarking protocol for breath analysis: the peppermint experiment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
